molecular formula C9H12IN3O2 B11799386 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one

5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one

Cat. No.: B11799386
M. Wt: 321.11 g/mol
InChI Key: GCBJAPFUCPBZTG-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating reagents like N-iodosuccinimide (NIS) under mild conditions.

    Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step might involve nucleophilic substitution or coupling reactions using tetrahydro-2H-pyran-4-yl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amino derivatives.

    Substitution: The iodo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine could yield amino derivatives with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.

Medicine

In medicinal chemistry, compounds like 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one could be investigated for their potential therapeutic effects, including anti-cancer, anti-viral, and cardiovascular applications.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-chloro-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
  • 5-Amino-4-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
  • 5-Amino-4-fluoro-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one lies in the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

5-amino-4-iodo-2-(oxan-4-yl)pyridazin-3-one

InChI

InChI=1S/C9H12IN3O2/c10-8-7(11)5-12-13(9(8)14)6-1-3-15-4-2-6/h5-6H,1-4,11H2

InChI Key

GCBJAPFUCPBZTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=O)C(=C(C=N2)N)I

Origin of Product

United States

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